1,3-Diphenyl-2-propyn-1-ol
Description
1,3-Diphenyl-2-propyn-1-ol (CAS: 132350-96-0) is a chiral propargyl alcohol with the molecular formula C₁₅H₁₂O and a molecular weight of 208.25 g/mol. It is synthesized via catalytic enantioselective addition of terminal alkynes to aromatic aldehydes, employing chiral ligands such as (R)- or (S)-BINOL in combination with metals like Zn or InBr₃ . Key properties include:
- Density: 1.099 g/mL (25°C)
- Refractive Index: 1.618
- Enantiomeric Excess (ee): Up to 94% achieved using THF as a solvent .
This compound is widely used as an intermediate in asymmetric organic synthesis, particularly in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1,3-diphenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWMODRWHHWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304730 | |
| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-49-8 | |
| Record name | α-(2-Phenylethynyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1817-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
-
Deprotonation : Phenylacetylene reacts with a strong base (e.g., KOH or NaNH₂) to form phenylacetylide.
-
Nucleophilic Attack : The acetylide attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Protonation : The intermediate alkoxide is protonated to yield the propargyl alcohol.
Optimization Parameters
Table 1: Representative Conditions for Alkaline Condensation
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene + Benzaldehyde | KOH | EtOH | 25 | 65–70 |
| Phenylacetylene + Benzaldehyde | NaNH₂ | NH₃(l) | 0 | 75–80 |
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed methods offer regioselective control, particularly for synthesizing derivatives with electron-withdrawing or bulky substituents. A modified Sonogashira coupling strategy is effective for this compound.
Procedure
Key Advantages
Table 2: Palladium-Catalyzed Coupling Parameters
| Aryl Halide | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Benzaldehyde derivative | PdCl₂(PPh₃)₂/CuI | DMF/NEt₃ | 60–65 |
| 4-Bromobenzaldehyde | Pd(OAc)₂/XPhos | THF | 70–75 |
Enantioselective Synthesis Using Chiral Catalysts
Asymmetric induction is achievable using chiral ligands, enabling access to enantiomerically pure this compound. Indium(III) bromide with (S)-BINOL derivatives has shown promise.
Methodology
Table 3: Enantioselective Conditions
| Chiral Ligand | Metal Catalyst | Solvent | ee (%) |
|---|---|---|---|
| (S)-BINOL | InBr₃ | CH₂Cl₂ | 88–92 |
| (R)-SEGPHOS | Zn(OTf)₂ | Toluene | 85–89 |
Mitsunobu Reaction for Stereo-controlled Synthesis
The Mitsunobu reaction enables stereocontrolled synthesis of propargyl alcohols by coupling secondary alcohols with alkynes. While less common for this compound, it offers unique advantages.
Protocol
Limitations
-
Cost : High reagent consumption limits industrial use.
-
Byproducts : Requires careful purification to remove phosphine oxides.
Comparative Analysis of Synthetic Methodologies
Each method has distinct trade-offs in yield, scalability, and enantioselectivity:
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Stereocontrol | Cost Efficiency |
|---|---|---|---|---|
| Alkaline Condensation | 65–80 | High | None | High |
| Palladium-Catalyzed | 60–75 | Moderate | Moderate | Moderate |
| Enantioselective | 70–85 | Low | High | Low |
| Mitsunobu | 50–60 | Low | High | Low |
Chemical Reactions Analysis
1,3-Diphenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated alcohols.
Substitution: Propargylic substitution reactions with nucleophiles such as alcohols, thiols, and amines are common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include carbonyl compounds, saturated alcohols, and substituted propargylic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-Cancer Activity : Research has shown that derivatives of 1,3-Diphenyl-2-propyn-1-ol exhibit anti-cancer properties. For instance, studies have reported that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth through various mechanisms, including modulation of signaling pathways related to cell survival and apoptosis .
- Anti-Inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2), which are crucial in the inflammatory response . Molecular docking studies have further elucidated the interactions between these compounds and the target enzymes, providing insights into their mechanism of action.
- Antimicrobial Activity : this compound derivatives have demonstrated antimicrobial properties against various pathogens. This includes effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Material Science Applications
- Photopolymerization : The compound is used in the synthesis of photopolymers due to its ability to undergo photopolymerization reactions. It can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability . The introduction of chromene skeletons via Mitsunobu coupling has been explored to improve the functionality of photopolymer systems.
- Organic Light Emitting Diodes (OLEDs) : Research has indicated potential applications of this compound in OLED technology. Its unique electronic properties make it suitable for use as an emissive material in OLED devices, contributing to advancements in display technologies .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-propyn-1-ol involves its ability to undergo electrophilic and nucleophilic reactions. In propargylic substitution reactions, the compound reacts with nucleophiles to form substituted products. The presence of the phenyl groups enhances the stability of the intermediate formed during the reaction .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Substituent Position and Reactivity :
- The 1,3-diphenyl configuration in this compound enables asymmetric catalysis due to optimal steric and electronic effects, whereas 1,1-diphenyl analogues exhibit higher steric hindrance, limiting enantioselective applications .
- The triple bond in propargyl alcohols enhances reactivity in cycloadditions and alkyne-specific transformations compared to the double bond in (E)-1,3-Diphenylprop-2-en-1-ol .
Enantioselectivity :
- Only This compound has well-documented methods for high enantiocontrol (94% ee), making it superior for chiral synthesis compared to simpler analogues like 3-Phenyl-2-propyn-1-ol .
Applications :
Biological Activity
1,3-Diphenyl-2-propyn-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
This compound can be synthesized through several methods, including the reaction of phenylacetylene with benzaldehyde, often catalyzed by organometallic reagents such as zinc . The compound features a propargylic alcohol structure, which allows it to participate in various chemical reactions, including oxidation and reduction processes.
The biological activity of this compound is largely attributed to its structural components:
- Hydroxyl Group : This functional group can engage in hydrogen bonding and participate in redox reactions.
- Phenyl Rings : The presence of phenyl rings enhances the compound's ability to interact with biological targets through π-stacking interactions.
These features contribute to its activity against various biological targets, including inflammatory pathways and cancer cell lines.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in inhibiting phospholipase A(2) and cyclooxygenases (COX-1 and COX-2), key enzymes involved in the inflammatory process . The compound's ability to modulate cytokine production (IL-6 and TNF-α) further supports its role as an anti-inflammatory agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against human breast cancer cell lines (e.g., MCF-7). These compounds demonstrated higher cytotoxicity compared to standard treatments like Tamoxifen . The mechanism appears to involve apoptosis induction and the inhibition of cancer cell proliferation.
Case Studies
Several studies have explored the biological activities of this compound derivatives:
Q & A
Q. What are the established synthetic routes for 1,3-Diphenyl-2-propyn-1-ol, and how can enantioselectivity be achieved?
The enantioselective synthesis of (S)-(-)-1,3-Diphenyl-2-propyn-1-ol is achieved via catalytic asymmetric addition of terminal alkynes to aldehydes. A bifunctional catalyst system (e.g., heterobimetallic complexes) enables precise stereochemical control. For example, using a copper-based catalyst with chiral ligands yields high enantiomeric excess (ee) by coordinating both alkyne and aldehyde substrates. Reaction optimization involves tuning solvent polarity (e.g., THF or toluene), temperature (-20°C to 25°C), and catalyst loading (2–5 mol%) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with alkynyl protons appearing at δ 2.5–3.5 ppm and aromatic protons between δ 6.8–7.5 ppm.
- Chiral HPLC : Used to determine enantiomeric excess (e.g., Chiralpak® AD-H column with hexane/isopropanol eluent).
- X-Ray Crystallography : Resolves absolute configuration, critical for verifying stereochemical outcomes in asymmetric synthesis .
Q. What safety precautions are essential when handling this compound in laboratory settings?
While specific hazard data for this compound is limited, general protocols for propargyl alcohols apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store under inert atmosphere (N/Ar) to prevent oxidation.
- Refer to analogous compounds’ SDSs (e.g., propargyl alcohol derivatives) for toxicity and disposal guidelines .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of catalysts in enantioselective synthesis of this compound?
Mechanistic insights are gained via:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states to explain stereochemical induction. For example, heterobimetallic catalysts stabilize alkyne-aldehyde interactions through dual activation sites .
- In Situ Spectroscopy : Monitor reaction intermediates via IR or Raman to track catalyst-substrate coordination .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?
Discrepancies in ee often arise from:
- Analytical Variability : Cross-validate results using multiple techniques (e.g., chiral HPLC vs. optical rotation).
- Reaction Condition Sensitivity : Systematically vary parameters (temperature, solvent, catalyst aging) to identify reproducibility thresholds.
- Data Triangulation : Combine experimental results with computational predictions to isolate confounding variables (e.g., trace moisture or oxygen) .
Q. How does the electronic nature of substituents on the phenyl rings influence the reactivity of this compound?
Electron-donating groups (e.g., -OMe) on phenyl rings enhance nucleophilicity at the propargyl alcohol oxygen, facilitating derivatization (e.g., esterification). Conversely, electron-withdrawing groups (e.g., -NO) stabilize intermediates in cycloaddition reactions. Hammett plots and linear free-energy relationships (LFER) quantify these effects .
Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents.
- COSMO-RS : Estimate partition coefficients (log P) for drug-likeness assessments.
- Docking Studies : Screen derivatives for biological target interactions (e.g., enzyme active sites) .
Methodological Considerations
Q. How can researchers design robust synthetic protocols to scale up this compound production without compromising enantiopurity?
- Continuous Flow Reactors : Enhance heat/mass transfer for reproducible ee at scale.
- Catalyst Immobilization : Use silica- or polymer-supported catalysts to simplify recovery and reuse.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline HPLC) to detect deviations .
Q. What experimental approaches validate the biological activity of this compound derivatives?
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase profiling).
- Metabolic Stability Studies : Use liver microsomes to assess pharmacokinetic liabilities.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl/alkynyl groups to pinpoint pharmacophores .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. nonpolar (e.g., hexane) mixtures.
- Seeding Techniques : Introduce microcrystals to induce nucleation.
- Low-Temperature Crystallization : Slow cooling (-40°C) reduces disorder in crystal lattices .
Data Interpretation and Validation
Q. What statistical methods ensure reliability in comparative studies of this compound derivatives?
Q. How can contradictions between theoretical and experimental results in reaction mechanisms be resolved?
- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT).
- Sensitivity Testing : Vary input parameters (e.g., solvent dielectric constant) to match experimental trends.
- Collaborative Validation : Cross-check data with independent labs or databases (e.g., NIST Chemistry WebBook) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
